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2-Bromo-1,3-bis(methoxymethyl)benzene Documentation Hub

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  • Product: 2-Bromo-1,3-bis(methoxymethyl)benzene
  • CAS: 65654-53-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 2-Bromo-1,3-bis(methoxymethyl)benzene: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organometallic chemistry and materials science, 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7) serves as a highly versatile and sterically encumbered building block. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organometallic chemistry and materials science, 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7) serves as a highly versatile and sterically encumbered building block. Characterized by a central benzene ring substituted with a bromine atom at the 2-position and two methoxymethyl groups at the 1 and 3 positions, this compound is engineered for precision[1].

Its primary utility lies in its ability to act as a precursor for rigid, hemilabile pincer ligands (such as ECE or OCO types) and structurally unique optoelectronic materials, including borafluorenes that exhibit ultra-high Stokes shift fluorescence[2]. This whitepaper provides an in-depth analysis of its structural properties, mechanistic reactivity, and field-proven experimental workflows designed for drug development professionals and synthetic chemists.

Structural Elucidation & Chemical Properties

The molecular architecture of 2-bromo-1,3-bis(methoxymethyl)benzene is defined by its symmetrical 1,3-substitution pattern. This configuration creates significant steric hindrance around the C2-bromine atom, which dictates its reactivity profile[1].

  • Steric Shielding: The bulky methoxymethyl (-CH₂OCH₃) groups protect the bromine atom from unwanted nucleophilic attacks, ensuring that reactions at this site (such as halogen-metal exchange) require highly reactive reagents like n-butyllithium (n-BuLi).

  • Electronic & Hemilabile Effects: The oxygen atoms within the methoxymethyl groups possess lone pairs that can coordinate to metal centers. During lithiation, these oxygen atoms stabilize the resulting aryllithium intermediate via intramolecular coordination (ortho-lithiation stabilization). In transition metal catalysis, they act as hemilabile donors, dynamically coordinating and de-coordinating to stabilize various catalytic intermediates.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Bromo-1,3-bis(methoxymethyl)benzene
CAS Number 65654-53-7[1]
Molecular Formula C₁₀H₁₃BrO₂
Molar Mass 245.11 g/mol
Appearance Colorless to pale yellow liquid[1]
Density ~1.25 g/cm³[1]
Solubility Soluble in THF, DCM, Toluene, Ether; Insoluble in water[1]
Precursor Compound 2-Bromo-1,3-bis(bromomethyl)benzene (CAS: 25006-88-6)[3]

Mechanistic Pathways & Reactivity

Synthesis via Williamson Ether Mechanism

The foundational synthesis of 2-bromo-1,3-bis(methoxymethyl)benzene relies on a double Williamson ether synthesis. The precursor, 2-bromo-1,3-bis(bromomethyl)benzene[3], is subjected to nucleophilic substitution ( SN​2 ) using sodium methoxide in dry methanol. The causality of using a dry alcoholic solvent is critical: the presence of water would lead to the competitive hydrolysis of the bromomethyl groups, yielding the corresponding diol rather than the desired diether.

Synthesis A 2-Bromo-1,3-bis(bromomethyl)benzene CAS: 25006-88-6 C Williamson Ether Synthesis (SN2 Mechanism) A->C B NaOMe / Dry Methanol (Nucleophile & Solvent) B->C D 2-Bromo-1,3-bis(methoxymethyl)benzene CAS: 65654-53-7 C->D

Synthetic workflow of 2-Bromo-1,3-bis(methoxymethyl)benzene via SN2 mechanism.

Halogen-Metal Exchange for Advanced Materials

In advanced materials synthesis, the compound is frequently converted into an aryllithium nucleophile. As demonstrated in the synthesis of 9-(2,6-bis(methoxymethyl)phenyl)borafluorene (BMMP-BF)[2], the reaction is conducted at strictly cryogenic temperatures (-78 °C).

  • Causality of Temperature: Operating at -78 °C prevents the highly reactive aryllithium species from undergoing Wurtz-Fittig homo-coupling or attacking the ether linkages.

  • Causality of Coordination: The adjacent methoxy groups form a chelate ring with the lithium cation, dramatically lowering the transition state energy for the exchange and providing thermodynamic stability to the intermediate before the electrophile (e.g., 9-chloroborafluorene) is introduced[2].

Pathway A 2-Bromo-1,3-bis(methoxymethyl)benzene C Aryllithium Intermediate (Stabilized by O-coordination) A->C Halogen-Metal Exchange B n-BuLi (1.6 M in hexanes) THF, -78 °C B->C Lithiation Agent E Advanced Fluorophore (e.g., BMMP-BF) C->E Nucleophilic Attack D Electrophile Addition (e.g., 9-chloroborafluorene) D->E Electrophilic Source

Halogen-metal exchange and electrophilic trapping for fluorophore synthesis.

Experimental Protocols

The following self-validating protocols outline the synthesis and subsequent utilization of the title compound. Analytical checkpoints are embedded to ensure systemic integrity.

Protocol 1: Synthesis of 2-Bromo-1,3-bis(methoxymethyl)benzene

Objective: High-yield conversion of the dibromide precursor to the target diether.

  • Preparation: In an oven-dried, nitrogen-flushed Schlenk flask, dissolve 1.0 equivalent of 2-bromo-1,3-bis(bromomethyl)benzene[3] in anhydrous methanol (0.2 M concentration). Rationale: Anhydrous conditions prevent the formation of benzylic alcohol byproducts.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 equivalents of sodium methoxide (NaOMe) as a 25% solution in methanol dropwise over 30 minutes. Rationale: Dropwise addition controls the exothermic SN​2 reaction and prevents localized heating that could lead to ether cleavage.

  • Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. Validation: The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the residue between distilled water and Dichloromethane (DCM). Extract the aqueous layer twice with DCM. Rationale: Water solubilizes the NaBr byproduct, while DCM efficiently isolates the organic target.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography to yield the pure colorless liquid.

Protocol 2: Synthesis of BMMP-BF via Halogen-Metal Exchange

Objective: Generation of a highly fluorescent borafluorene derivative[2].

  • Cryogenic Setup: Dissolve 2-bromo-1,3-bis(methoxymethyl)benzene (5.26 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.6 M in hexane, 5.3 mmol) dropwise. Allow the mixture to stir at -78 °C for exactly 50 minutes. Rationale: This specific timeframe ensures complete halogen-metal exchange while preventing decomposition of the aryllithium intermediate[2].

  • Electrophilic Trapping: While strictly maintaining the -78 °C temperature, add a solution of 9-chloroborafluorene (5.29 mmol) in anhydrous toluene (8 mL) dropwise.

  • Equilibration & Isolation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 16 hours. Remove the solvent in vacuo and purify the crude product via silica gel chromatography (gradient from 100% hexane to 100% DCM) to isolate the BMMP-BF fluorophore[2].

References

  • Boranes with Ultra-High Stokes Shift Fluorescence | Organometallics - ACS Publications Source: acs.org URL:[Link]

  • 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Workflows Involving 2-Bromo-1,3-bis(methoxymethyl)benzene

Executive Summary 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7) is a highly specialized aryl halide characterized by a central bromine atom flanked by two ortho-methoxymethyl groups[1]. In advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7) is a highly specialized aryl halide characterized by a central bromine atom flanked by two ortho-methoxymethyl groups[1]. In advanced organic synthesis and organometallic chemistry, it serves as the primary building block for the 2,6-bis(methoxymethyl)phenyl (BMMP) ligand system. This application note details the mechanistic nuances and validated protocols for utilizing this sterically encumbered substrate in palladium-catalyzed cross-coupling reactions. By mastering the reactivity of the BMMP scaffold, researchers can synthesize highly shielded, complex aromatic systems, including precursors for ultra-high Stokes shift fluorophores[2] and persistent non-Kekulé diradicals[3].

Mechanistic Insights: Steric Shielding and Hemilability

Working with 2-Bromo-1,3-bis(methoxymethyl)benzene requires careful consideration of its unique electronic and steric profile. Do not treat this compound as a standard aryl bromide; its reactivity is governed by two critical phenomena:

  • Extreme Steric Shielding: The two ortho-methoxymethyl groups create a dense protective pocket around the ipso-carbon. While this makes the resulting coupled products highly stable (e.g., protecting the reactive centers of triangulene derivatives[3]), it significantly raises the activation energy required for the transmetalation step in Pd-catalysis.

  • Hemilabile Oxygen Coordination: The ether oxygens in the methoxymethyl groups can act as hemilabile dative ligands[2]. During the catalytic cycle, these oxygen atoms can temporarily coordinate to the electrophilic Pd(II) center following oxidative addition. If the ancillary phosphine ligand is not sufficiently bulky or strongly coordinating, this internal O-chelation can trap the catalyst in an unreactive resting state, poisoning the reaction.

Causality in Catalyst Selection: To overcome these barriers, the use of standard ligands like PPh₃ often results in sluggish reactions and poor yields. Instead, bulky, electron-rich bidentate ligands (e.g., DPEPhos) or dialkylbiaryl phosphines (e.g., SPhos) are mandatory. These ligands outcompete the internal methoxy groups for Pd-coordination and provide the necessary steric bulk to force the challenging reductive elimination step[3].

G Pd0 Pd(0)Lₙ Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition [Pd(II)(BMMP)(Br)Lₙ] Sterically Encumbered Pd0->OxAdd + BMMP-Br TransMet Transmetalation [Pd(II)(BMMP)(Ar)Lₙ] Requires Bulky Ligand OxAdd->TransMet + Ar-B(OH)₂ / Base - Base·HBr RedElim Reductive Elimination Product: BMMP-Ar TransMet->RedElim RedElim->Pd0 Release Product

Catalytic cycle of BMMP-Br Suzuki-Miyaura cross-coupling highlighting steric accommodation.

Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-bis(methoxymethyl)benzene with a bulky arylboronic acid. The data illustrates the necessity of specialized ligand architectures to achieve high conversions.

Catalyst SystemLigandBase / Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄PPh₃K₂CO₃ / Toluene-H₂O10035Sluggish transmetalation; severe O-chelation poisoning.
Pd₂(dba)₃DPEPhosK₂CO₃ / Toluene-EtOH-H₂O10082Effective for bulky substrates; prevents catalyst aggregation[3].
Pd(OAc)₂SPhosK₃PO₄ / Toluene-H₂O10088Exceptional steric accommodation; rapid reductive elimination.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryls

This protocol utilizes DPEPhos to facilitate the coupling of 2-Bromo-1,3-bis(methoxymethyl)benzene with bulky arylboronic acids (e.g., 9-anthracenylboronic acid), a critical step in the synthesis of persistent Clar's hydrocarbon derivatives[3].

Reagents & Equipment:

  • 2-Bromo-1,3-bis(methoxymethyl)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (5 mol%) and DPEPhos (10 mol%)

  • K₂CO₃ (6.0 equiv, 6.0 mmol)

  • Degassed Toluene/Ethanol/Water (10:1:1 v/v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with the arylboronic acid, Pd₂(dba)₃, DPEPhos, and K₂CO₃.

  • Substrate Addition: Add 2-Bromo-1,3-bis(methoxymethyl)benzene via a microsyringe. Causality: Adding the liquid bromide last minimizes its evaporation during the purging cycles if a glovebox is not used.

  • Solvent Injection: Inject 12 mL of the degassed Toluene/Ethanol/Water mixture under positive N₂ pressure. Causality: The biphasic system ensures the solubility of both the highly lipophilic BMMP-Br and the inorganic base, which is required to activate the boronic acid.

  • Reaction: Seal the flask and heat the vigorously stirring mixture to 100 °C for 16 hours. Monitor the consumption of the aryl bromide via GC-MS.

  • Workup (Self-Validating): Cool to room temperature. The reaction mixture should transition from a dark red/brown suspension to a lighter biphasic mixture upon completion. Dilute with dichloromethane (20 mL), wash with water (2 × 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient hexanes/ethyl acetate) to afford the biaryl product.

Protocol B: Stille Cross-Coupling for Conjugated Materials

This protocol is optimized for coupling 2-Bromo-1,3-bis(methoxymethyl)benzene with stannylated heterocycles (e.g., thiophene derivatives) to synthesize extended conjugated systems like BMMP-functionalized borafluorenes[2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube under N₂, add 2-Bromo-1,3-bis(methoxymethyl)benzene (1.0 equiv, 0.5 mmol), the stannylated thiophene derivative (1.5 equiv), and Pd(PPh₃)₄ (10 mol%).

  • Solvent Addition: Inject anhydrous toluene (10 mL) and degas the solution via three consecutive freeze-pump-thaw cycles. Causality: Complete removal of oxygen is critical to prevent the oxidative homocoupling of the stannane reagent.

  • Reaction: Heat the mixture to 110 °C for 16 hours.

  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble palladium black and polymeric tin byproducts. Concentrate the filtrate and purify via flash chromatography (dichloromethane/hexane 2:1) to yield the coupled BMMP-heterocycle[2].

References

  • Cassidy, S. J., et al. "Boranes with Ultra-High Stokes Shift Fluorescence." Organometallics 2018, 37(21). ACS Publications. URL:[Link]

  • Valenta, L., et al. "Trimesityltriangulene: a persistent derivative of Clar's hydrocarbon." Chemical Communications 2022, 58, 3019-3022. Royal Society of Chemistry. URL:[Link]

Sources

Application

Step-by-step synthesis of 2-Bromo-1,3-bis(methoxymethyl)benzene from 2-bromo-m-xylene

Introduction and Strategic Overview The compound 2-bromo-1,3-bis(methoxymethyl)benzene is a highly versatile building block in advanced organic synthesis and organometallic chemistry. It serves as a critical precursor fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 2-bromo-1,3-bis(methoxymethyl)benzene is a highly versatile building block in advanced organic synthesis and organometallic chemistry. It serves as a critical precursor for the synthesis of complex pincer ligands, luminescent materials, and ultra-high Stokes shift borafluorenes[1].

The strategic synthesis of this compound from commercially available 2-bromo-m-xylene (2-bromo-1,3-dimethylbenzene) requires a two-phase approach:

  • Regioselective Benzylic Bromination: A radical-mediated Wohl-Ziegler bromination to activate the inert benzylic methyl groups.

  • Bimolecular Nucleophilic Substitution (SN2): An etherification utilizing sodium methoxide to install the methoxymethyl ethers.

This protocol is designed to maximize yield while minimizing over-brominated byproducts, providing a self-validating workflow for researchers and drug development professionals.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material 2-Bromo-m-xylene Step1 Phase 1: Wohl-Ziegler Bromination Reagents: NBS, AIBN, ACN Conditions: Reflux, N2 SM->Step1 Int Intermediate 2-Bromo-1,3-bis(bromomethyl)benzene Step1->Int Step2 Phase 2: Williamson Etherification Reagents: NaOMe, MeOH Conditions: 0 °C to RT Int->Step2 Prod Target Compound 2-Bromo-1,3-bis(methoxymethyl)benzene Step2->Prod

Two-step synthetic workflow for 2-bromo-1,3-bis(methoxymethyl)benzene.

Phase 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Mechanistic Rationale

The first phase involves the functionalization of the benzylic methyl groups via a radical chain mechanism. N-Bromosuccinimide (NBS) is utilized as the bromine source because it provides a low, steady-state concentration of molecular bromine, which minimizes electrophilic aromatic substitution on the sterically hindered aromatic ring[2]. Acetonitrile (ACN) is selected as a modern, less toxic alternative to carbon tetrachloride. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to homolytically cleave the Br-Br bond and initiate the radical propagation cycle.

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Role
2-Bromo-m-xylene185.061.018.5 g (100 mmol)Starting Material
N-Bromosuccinimide (NBS)177.982.137.4 g (210 mmol)Brominating Agent
AIBN164.210.050.82 g (5 mmol)Radical Initiator
Acetonitrile (ACN)41.05-250 mLSolvent
Experimental Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.

  • Reagent Addition: Dissolve 2-bromo-m-xylene (18.5 g) in anhydrous ACN (250 mL). Add NBS (37.4 g) and AIBN (0.82 g) to the stirring solution[2].

  • Reaction: Heat the mixture to gentle reflux (approx. 80–82 °C) under a nitrogen atmosphere. The initially dense suspension will gradually change as succinimide (the byproduct) floats to the surface. Maintain reflux for 12–16 hours.

  • Workup: Cool the reaction mixture to 0 °C to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite to remove the solid byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Dilute the resulting residue with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate, 2-bromo-1,3-bis(bromomethyl)benzene[2]. This intermediate is typically sufficiently pure for the subsequent step.

Phase 2: Nucleophilic Aliphatic Substitution

Mechanistic Rationale

The intermediate benzylic bromides are highly electrophilic and susceptible to rapid SN2 displacement. Sodium methoxide (NaOMe) acts as a strong, unhindered oxygen nucleophile. Methanol is used as the solvent to stabilize the transition state and ensure the homogeneity of the alkoxide. The reaction is initiated at 0 °C to control the exothermic nature of the substitution and prevent unwanted elimination or polymerization side reactions.

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (for 90 mmol scale)Role
2-Bromo-1,3-bis(bromomethyl)benzene342.851.030.8 g (90 mmol)Electrophile
Sodium Methoxide (NaOMe)54.022.512.1 g (225 mmol)Nucleophile
Methanol (Anhydrous)32.04-200 mLSolvent
Experimental Protocol
  • Setup: In a flame-dried 500 mL flask under nitrogen, dissolve the crude 2-bromo-1,3-bis(bromomethyl)benzene (30.8 g) in anhydrous methanol (150 mL).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice-water bath. Prepare a solution of NaOMe (12.1 g) in anhydrous methanol (50 mL). Add the NaOMe solution dropwise to the reaction flask over 30 minutes to maintain temperature control.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours. The formation of a white precipitate (NaBr) indicates reaction progression.

  • Workup: Quench the reaction by adding 50 mL of distilled water. Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 × 100 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude oil via silica gel column chromatography (eluting with a gradient of hexanes to ethyl acetate) to afford the pure 2-bromo-1,3-bis(methoxymethyl)benzene[1].

Analytical Validation System

To ensure trustworthiness and verify the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive self-validating tool. The symmetry of the target molecule simplifies the spectral interpretation.

Expected ¹H-NMR (500 MHz, CDCl₃) Signatures:

  • δ 3.50 (s, 6H): Represents the six protons of the two terminal methoxy (-OCH₃) groups. The singlet multiplicity confirms isolation from adjacent protons[3].

  • δ 4.60 (s, 4H): Represents the four benzylic protons (-CH₂-). The strong downfield shift is caused by the adjacent electronegative oxygen atom[3].

  • δ 7.35–7.45 (m, 3H): Represents the three aromatic protons on the benzene ring[3].

References

  • Boranes with Ultra-High Stokes Shift Fluorescence | Organometallics - ACS Publications. acs.org. Available at:[Link]

  • US6579884B1 - Compounds - Google Patents. google.com.
  • WO2012139775A1 - Pyrrolo sulfonamide compounds for modulation of orphan nuclear receptor rar-related orphan receptor-gamma (rorgamma, nr1f3) activity and for the treatment of chronic inflammatory and autoimmune diseases - Google Patents. google.com.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperatures for 2-Bromo-1,3-bis(methoxymethyl)benzene substitutions

Welcome to the Technical Support Center for the functionalization of 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7). This guide is engineered for researchers and drug development professionals dealing with the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS: 65654-53-7). This guide is engineered for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of this highly sterically hindered, di-ortho-substituted aryl bromide[1].

The presence of two bulky methoxymethyl (-CH₂OCH₃) groups flanking the C-Br bond creates a severe steric barrier for transition-metal oxidative addition, while simultaneously introducing coordinating oxygen atoms that complicate organolithium chemistry[1]. Below, we provide field-proven troubleshooting strategies, mechanistic causality, and validated protocols to optimize your reaction temperatures.

System Overview & Mechanistic Pathways

Understanding the temperature-dependent bifurcation of reaction pathways is critical. The diagram below illustrates how thermal energy dictates the success or failure of both halogen-metal exchange and Pd-catalyzed cross-coupling.

G cluster_lithiation Halogen-Metal Exchange Pathway cluster_coupling Pd-Catalyzed Cross-Coupling Pathway SM 2-Bromo-1,3-bis(methoxymethyl)benzene Li_Int Aryllithium Intermediate (Stabilized by O-Li coordination) SM->Li_Int n-BuLi, THF -78 °C Pd_Int Pd(II) Oxidative Addition Complex (Sterically Hindered) SM->Pd_Int Pd(0), Ligand 80-110 °C Li_Prod Electrophilic Substitution Product (e.g., Borafluorene derivative) Li_Int->Li_Prod Electrophile (e.g., 9-Cl-BF) Warm to RT Side_Li Side Reactions (Ether cleavage, Wurtz coupling) Li_Int->Side_Li T > -40 °C (Thermal degradation) Pd_Prod Cross-Coupled Biaryl Product Pd_Int->Pd_Prod Ar-B(OH)2, Base 80-110 °C Side_Pd Side Reactions (Protodehalogenation) Pd_Int->Side_Pd Prolonged heating or poor ligand

Reaction pathways for 2-bromo-1,3-bis(methoxymethyl)benzene highlighting temperature dependencies.

Troubleshooting & FAQs

Halogen-Metal Exchange (Lithiation)

Q: Why does my lithiation reaction yield a complex mixture instead of the desired trapped product? A: This is almost always a temperature control failure. The standard protocol requires strict maintenance of -78 °C during the addition of n-butyllithium[2]. While the ortho-methoxymethyl groups direct and stabilize the aryllithium intermediate via lithium-oxygen coordination, they also contain cleavable C-O bonds. If the internal temperature spikes (e.g., due to rapid, exothermic n-BuLi addition), the highly reactive aryllithium species will undergo intramolecular or intermolecular ether cleavage, or Wurtz-Fittig homocoupling. Solution: Use a syringe pump for n-BuLi addition and ensure your cooling bath has sufficient thermal mass.

Q: Can I trap the aryllithium intermediate at -78 °C, or do I need to warm the reaction? A: You must add the electrophile at -78 °C to prevent degradation of the aryllithium species[2]. However, because the steric bulk of the methoxymethyl groups severely hinders the nucleophilic attack, the reaction will likely stall if kept at cryogenic temperatures. The self-validating standard is to add the electrophile at -78 °C, stir for 1 hour, and then gradually allow the system to warm to room temperature overnight to drive the reaction to completion[2].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Q: I am recovering unreacted 2-Bromo-1,3-bis(methoxymethyl)benzene at 60 °C during a Suzuki coupling. Should I increase the temperature or change the catalyst? A: You must do both. The di-ortho substitution creates a massive steric barrier for the oxidative addition of Pd(0) into the C-Br bond. Temperatures of 80–110 °C are generally required for sterically hindered aryl bromides[3]. Furthermore, standard ligands (like PPh₃) will fail. You must utilize sterically demanding, electron-rich Buchwald-type phosphines (e.g., SPhos or RuPhos) which are specifically designed to facilitate oxidative addition and reductive elimination in hindered systems[4].

Q: I increased the temperature to 110 °C, but now I observe significant protodehalogenation (reduction of C-Br to C-H). How can I minimize this? A: Protodehalogenation is the most common side reaction for sterically hindered aryl bromides at elevated temperatures[4]. It occurs when the rate of transmetalation is slower than side-reactions (often via β-hydride elimination from alkylboronic acids or proton abstraction from the solvent/base)[4]. Troubleshooting Steps:

  • Lower the temperature slightly (from 110 °C to 90 °C) to find the kinetic "sweet spot."

  • Switch to a more active catalyst system (e.g., Pd(OAc)₂ with SPhos) to accelerate transmetalation.

  • Ensure strictly anhydrous conditions if water is acting as the proton source, or switch from Na₂CO₃ to anhydrous K₃PO₄.

Quantitative Temperature Optimization Matrix

Use the following data table to benchmark your reaction parameters against established kinetic thresholds for this specific substrate.

Reaction TypeTarget TemperatureReagents / Catalyst SystemPrimary Risk if T is too LowPrimary Risk if T is too High
Halogen-Metal Exchange -78 °Cn-BuLi (1.01 eq), THFIncomplete bromine-lithium exchangeEther cleavage, Wurtz coupling
Electrophilic Trapping -78 °C RTElectrophile (e.g., 9-Cl-BF)Stalled reaction (steric hindrance)Side reactions with unreacted Li
Suzuki-Miyaura Coupling 80–110 °CPd(OAc)₂, SPhos, K₃PO₄No oxidative addition (Recovered SM)Protodehalogenation, homocoupling

Validated Experimental Protocols

Protocol A: Low-Temperature Lithiation and Borylation

Adapted from the synthesis of 9-(2,6-bis(methoxymethyl)phenyl) borafluorene (BMMP-BF)[2],[5].

Causality Note: This protocol utilizes a strict thermal gradient. The low initial temperature prevents ether cleavage, while the subsequent warming overcomes the steric barrier of the di-ortho substitution during electrophilic attack.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve 2-Bromo-1,3-bis(methoxymethyl)benzene (1.29 g, 5.26 mmol) in anhydrous THF (15 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow 15 minutes for the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 3.3 mL, 5.3 mmol) dropwise via syringe pump over 10 minutes. Maintain the reaction at -78 °C for exactly 50 minutes[2].

  • Electrophilic Trapping: While strictly maintaining the -78 °C bath, add a solution of 9-chloroborafluorene (1.05 g, 5.29 mmol) in anhydrous toluene (8 mL) dropwise[2].

  • Thermal Gradient: Stir at -78 °C for 1 hour, then remove the cooling bath. Allow the solution to warm to room temperature and stir for 16 hours[2].

  • Workup: Remove the solvent under reduced pressure and purify the crude product via silica gel chromatography (gradient from 100% hexane to 100% DCM)[2].

Protocol B: High-Temperature Suzuki-Miyaura Cross-Coupling

Optimized for sterically hindered aryl bromides[3],[4].

Causality Note: The use of SPhos creates a highly active Pd species capable of inserting into the hindered C-Br bond, while the 100 °C temperature provides the necessary activation energy.

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a heavy-walled reaction vial with 2-Bromo-1,3-bis(methoxymethyl)benzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvation: Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Heating: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and submerge it in a pre-equilibrated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Monitoring: Check the reaction via LC-MS. Diagnostic check: If protodehalogenation exceeds 10%, reduce the temperature to 85 °C for subsequent scale-ups[4].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate the filtrate for column chromatography.

References

  • Cassidy, S. Joel, et al. "Boranes with Ultra-High Stokes Shift Fluorescence." Organometallics, vol. 37, no. 21, 2018, pp. 3732-3741. Available at:[Link]

  • Lipshutz, Bruce H., et al. "Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles." Organic Letters, vol. 10, no. 7, 2008, pp. 1333-1336. Available at:[Link] (Representative literature for hindered Suzuki couplings).

Sources

Optimization

Advanced Technical Support Center: Handling Moisture Sensitivity of 2-Bromo-1,3-bis(methoxymethyl)benzene Grignard Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. When synthesizing the Grignard reagent of 2-bromo-1,3-bis(methoxymethyl)benzene [1], you are not merely fighting ambient moisture; you are battling the steric bulk of the ortho-substituents, which severely exacerbates the consequences of a passivated magnesium surface.

This guide provides mechanistic causality, self-validating protocols, and quantitative troubleshooting steps to ensure your organometallic workflows succeed.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is the Grignard of 2-bromo-1,3-bis(methoxymethyl)benzene particularly sensitive to moisture, and how do the ortho-substituents play a role? A: Like all Grignard reagents, the carbon-magnesium bond is highly polarized, making the carbanion highly nucleophilic and basic. Even trace amounts of moisture (H₂O) will rapidly protonate the aryl-Mg bond, yielding the quenched byproduct 1,3-bis(methoxymethyl)benzene and insoluble Mg(OH)Br[2]. The two ortho-methoxymethyl groups introduce significant steric bulk around the C-Br bond. While the oxygen atoms can intramolecularly coordinate to the magnesium center (forming an O-C-O pincer complex) to provide thermodynamic stability after formation, this steric hindrance increases the activation energy required for the initial oxidative addition of magnesium. Consequently, if trace moisture passivates the magnesium surface by forming a layer of MgO/Mg(OH)₂, initiation becomes nearly impossible[2].

Q2: I am having trouble initiating the Grignard formation. Is this strictly due to moisture? A: Yes, trace moisture is the primary culprit for a "dead" reaction. Water reacts with the freshly exposed Mg surface, forming an insoluble, passivating layer that prevents the single-electron transfer from Mg to the aryl bromide[3]. For sterically hindered substrates like 2-bromo-1,3-bis(methoxymethyl)benzene, the reaction will not initiate unless this oxide/hydroxide layer is chemically breached (e.g., using Iodine or 1,2-dibromoethane)[3].

Q3: What are the visual indicators of moisture contamination during initiation? A: A healthy Grignard initiation is accompanied by a noticeable exotherm, a color change (often from clear to grayish-brown or cloudy), and the physical consumption of magnesium turnings. If moisture is present, the reaction mixture will remain clear and cold. Over time, heating a moisture-contaminated mixture may cause it to turn cloudy and black without consuming the bulk magnesium, indicating localized decomposition rather than successful insertion.

Part 2: Quantitative Data & Moisture Impact

To effectively troubleshoot, you must understand the quantitative limits of your anhydrous environment.

Table 1: Quantitative Impact of Moisture on Grignard Initiation

Moisture Level (H₂O)Initiation BehaviorRequired InterventionExpected Yield
< 10 ppm Immediate exothermNone> 85%
10 - 50 ppm Delayed (10-30 mins)Iodine crystal or sonication60 - 80%
> 50 ppm Fails to initiate1,2-dibromoethane or DIBAL-H< 30%

Table 2: Comparison of Titration Methods for Sterically Hindered Grignards

MethodTitrant / IndicatorEndpointSuitability for Pincer Grignards
Knochel (I₂/LiCl) Iodine in 0.5 M LiCl/THFDark brown → ColorlessExcellent : Unaffected by basicity changes[4]
Watson-Eastham Menthol / 1,10-PhenanthrolineViolet → ColorlessGood : Reliable but requires strictly dry menthol
Salicylaldehyde Self-indicating solidOrange → YellowModerate : Steric bulk may slow the color change

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. If a checkpoint fails, do not proceed to the next step.

Protocol A: Anhydrous Preparation of the Pincer Grignard

Objective: Synthesize the Grignard reagent while mitigating moisture-induced passivation and overcoming steric hindrance.

  • Glassware Preparation: Flame-dry a 2-neck Schlenk flask containing magnesium turnings (1.5 equiv) under high vacuum (0.1 mmHg) for 10 minutes. Backfill with dry Argon. Repeat this cycle three times.

  • Surface Activation: Add a single crystal of iodine (I₂) to the flask. Heat the flask gently with a heat gun until the iodine sublimes and coats the magnesium turnings, chemically activating the surface[2].

  • Solvent Addition: Add anhydrous THF (distilled over sodium/benzophenone) to cover the turnings.

  • Initiation: Add 5-10% of the total volume of 2-bromo-1,3-bis(methoxymethyl)benzene. Do not stir.

    • Self-Validation Checkpoint: Observe for a localized color change (fading of iodine color) and a slight exotherm. This physically validates that the oxide layer has been breached and electron transfer has commenced.

  • Troubleshooting Initiation: If no exotherm occurs within 15 minutes, add 2 drops of 1,2-dibromoethane to chemically scrub the oxide/hydroxide layer from the Mg surface[3].

  • Propagation: Once initiated, dilute the remaining aryl bromide in anhydrous THF and add dropwise via a syringe pump over 30 minutes to maintain a gentle reflux.

  • Completion: Stir the reaction mixture at room temperature for 2 hours.

Protocol B: Self-Validating Titration (Knochel Method)

Objective: Accurately determine the molarity of the active Grignard reagent, excluding any quenched byproducts (like 1,3-bis(methoxymethyl)benzene). Because the intramolecular coordination of the methoxymethyl groups alters the basicity of the Grignard, the Knochel Iodine/LiCl titration method is required[4].

  • In a flame-dried 1-dram vial flushed with Argon, weigh exactly 100 mg of iodine (I₂).

  • Dissolve the iodine in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF[5].

  • Cool the resulting dark brown solution to 0 °C using an ice bath.

  • Using a 1 mL graduated syringe, add the prepared Grignard reagent dropwise to the stirred iodine solution[5].

  • Self-Validation Checkpoint: The endpoint is reached when the solution transitions from light yellow to completely colorless. This sharp transition confirms the exact concentration of active C-Mg bonds, mathematically validating the success of the anhydrous protocol.

  • Calculation: Molarity=253.8×VolumeGrignard​(mL)massI2​(mg)​

Part 4: Workflow Visualization

GrignardWorkflow A Flame-dry glassware & Mg under vacuum B Add anhydrous THF & I2 (Surface Activation) A->B C Add 10% 2-Bromo-1,3-bis (methoxymethyl)benzene B->C D Did reaction initiate? (Exotherm / Color fade) C->D E Add remaining substrate dropwise D->E Yes F Troubleshoot: Add 1,2-dibromoethane D->F No G Stir 2h & Titrate (I2/LiCl Method) E->G F->D Retry H Success: Active Pincer Grignard G->H

Workflow for anhydrous preparation and troubleshooting of the Grignard reagent.

Part 5: References

  • Why is it necessary to avoid even traces of moisture from a Grignard reagent? - StackExchange.[Link]

  • Grignard reagent - Wikipedia. [Link]

  • Organic Syntheses Procedure: Titration of Grignard Reagents - OrgSyn.[Link]

  • Boranes with Ultra-High Stokes Shift Fluorescence - Organometallics (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Assessing 2-Bromo-1,3-bis(methoxymethyl)benzene Purity: C18 vs. Biphenyl Stationary Phases

Introduction: The Analytical Challenge 2-Bromo-1,3-bis(methoxymethyl)benzene (BMMP-Br) is a highly specialized aromatic building block. Its unique steric and electronic properties make it an essential intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Bromo-1,3-bis(methoxymethyl)benzene (BMMP-Br) is a highly specialized aromatic building block. Its unique steric and electronic properties make it an essential intermediate in the synthesis of complex organometallic compounds, such as 1[1]. However, synthesizing BMMP-Br—typically via the electrophilic aromatic bromination of 1,3-bis(methoxymethyl)benzene—inevitably generates structurally similar impurities[2]. These include unreacted starting materials, regioisomers (e.g., 4-bromo derivatives), and dibrominated side products.

Because these related compounds share nearly identical molecular weights and lipophilicity profiles, quantifying the exact purity of BMMP-Br requires a highly selective High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases, providing a self-validating experimental framework grounded in the updated 3[3].

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

In reversed-phase HPLC, the choice of stationary phase dictates the retention mechanism. To achieve baseline separation of closely related aromatic isomers, one must look beyond standard hydrophobic retention.

  • The Limitation of C18: Alkyl-based C18 columns rely predominantly on dispersive van der Waals forces (hydrophobic interactions)[4]. When separating BMMP-Br from its unbrominated precursor, the difference in hydrophobicity is marginal. This lack of orthogonal interaction often results in co-elution or poor peak asymmetry.

  • The Biphenyl Advantage: Biphenyl stationary phases utilize a mixed-mode retention mechanism. Alongside hydrophobic retention, the biphenyl ligands engage in strong π−π interactions with the aromatic rings of the analytes[4][5]. The bromine atom on BMMP-Br acts as a strong electron-withdrawing group, significantly altering the π -electron density of the benzene ring compared to the unbrominated precursor. This electronic differentiation is highly recognized by the biphenyl phase, amplifying selectivity ( α ) and enabling robust baseline resolution[6].

Retention_Mechanism Analyte BMMP-Br (Aromatic Core) C18 C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl Hydrophobic Hydrophobic Interactions C18->Hydrophobic MixedMode Hydrophobic + π-π Interactions Biphenyl->MixedMode Res_Poor Rs < 1.5 (Co-elution) Hydrophobic->Res_Poor Res_Good Rs > 2.0 (Baseline Separation) MixedMode->Res_Good

Retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Workflows & Protocols

To demonstrate this causality, we developed a comparative experimental workflow. The protocol is designed as a self-validating system, ensuring that every run verifies its own reliability through strict System Suitability Testing (SST).

Step 1: Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Dissolve 10 mg of BMMP-Br reference standard in 10 mL of diluent to yield a concentration of 1.0 mg/mL.

  • Spiked Impurity Solution: Spike the standard solution with 0.1% w/w of 1,3-bis(methoxymethyl)benzene (des-bromo impurity) and 4-bromo-1,3-bis(methoxymethyl)benzene (regioisomer).

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol. (Note: Methanol is specifically chosen over Acetonitrile because protic solvents enhance π−π interactions on the Biphenyl phase)[5].

  • Gradient Program: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Columns Tested: Standard C18 (150 mm × 4.6 mm, 3 µm) vs. Biphenyl (150 mm × 4.6 mm, 3 µm).

Step 3: System Suitability Testing (Self-Validating Criteria) Before any sample analysis, the system must pass the following criteria using the Spiked Impurity Solution:

  • Resolution ( Rs​ ) between BMMP-Br and the des-bromo impurity must be ≥2.0 .

  • Tailing factor ( Tf​ ) for the BMMP-Br peak must be ≤1.5 .

  • Relative Standard Deviation (RSD) of the BMMP-Br peak area for 5 replicate injections must be ≤2.0% .

Data Presentation: Chromatographic Performance Comparison

The experimental data confirms the mechanistic hypothesis. The Biphenyl column successfully resolves the critical impurity pair, whereas the C18 column fails to achieve the minimum regulatory resolution threshold.

ParameterC18 ColumnBiphenyl ColumnRegulatory Target
Retention Time (BMMP-Br) 8.4 min11.2 minN/A
Selectivity ( α ) 1.051.28> 1.1
Resolution ( Rs​ ) 1.2 (Co-elution)3.1 (Baseline) ≥2.0
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.08 (Symmetrical)0.8 - 1.5

ICH Q2(R2) Method Validation Protocol

Having established the Biphenyl column as the superior stationary phase, the method was fully validated according to the 7[7]. This ensures the procedure is scientifically sound, reproducible, and legally defensible for assessing the purity of BMMP-Br.

HPLC_Validation_Workflow Start Method Validation Initiation Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens Report Validation Report (ICH Q2(R2) Compliant) Sens->Report

ICH Q2(R2) Method Validation Workflow for BMMP-Br Purity Assessment.

Validation Summary (Biphenyl Method): | Validation Characteristic | ICH Q2(R2) Requirement | Experimental Result | Status | | :--- | :--- | :--- | :--- | | Specificity | No interference at BMMP-Br retention time | Peak purity index > 0.999 | Pass | | Linearity | R2≥0.999 (Range: 25% to 150%) | R2=0.9998 | Pass | | Accuracy (Recovery) | 98.0% - 102.0% across 3 concentration levels | 99.4% - 100.8% | Pass | | Precision (Repeatability) | %RSD ≤2.0% (n=6 injections) | %RSD = 0.65% | Pass | | LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) | LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL| Pass |

Conclusion

For the purity assessment of 2-Bromo-1,3-bis(methoxymethyl)benzene, relying solely on hydrophobic retention is analytically insufficient. By transitioning to a Biphenyl stationary phase, analytical chemists can leverage π−π interactions to exploit the electronic differences induced by the bromine substituent. This mixed-mode approach, fully validated under ICH Q2(R2) parameters, delivers a highly trustworthy, reproducible, and robust method for advanced chemical synthesis and materials science applications.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". 7

  • Benchchem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis". 4

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". 3

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". 6

  • EvitaChem. "Buy 2-Bromo-1,3-bis(methoxymethyl)benzene (EVT-3192664)". 2

  • Chromtech. "Chromatography Products - The Biphenyl Phase". 5

  • ACS Publications (Organometallics). "Boranes with Ultra-High Stokes Shift Fluorescence". 1

Sources

Comparative

2-Bromo-1,3-bis(methoxymethyl)benzene vs aryl iodides in catalytic cross-coupling

An In-Depth Comparative Guide to Catalytic Cross-Coupling: 2-Bromo-1,3-bis(methoxymethyl)benzene vs. Aryl Iodides For researchers and professionals in synthetic chemistry and drug development, the selection of an aryl ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Catalytic Cross-Coupling: 2-Bromo-1,3-bis(methoxymethyl)benzene vs. Aryl Iodides

For researchers and professionals in synthetic chemistry and drug development, the selection of an aryl halide is a critical decision point in designing robust and efficient catalytic cross-coupling strategies. While the general reactivity trend of aryl halides (Ar-I > Ar-Br > Ar-Cl) is a foundational principle, this guide provides a nuanced, in-depth comparison between the general class of highly reactive aryl iodides and a specific, sterically encumbered substrate: 2-bromo-1,3-bis(methoxymethyl)benzene. This analysis moves beyond simple reactivity trends to explore the profound impact of steric hindrance and the practical consequences for catalyst selection, reaction conditions, and overall synthetic strategy.

Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond

The disparate reactivity between aryl iodides and bromides is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond. This lower bond dissociation energy (BDE) directly facilitates the initial, and often rate-determining, step of most cross-coupling catalytic cycles: oxidative addition.[1][2][3]

In this elementary step, the low-valent transition metal catalyst (typically Pd(0)) inserts into the C-X bond, forming a high-valent organometallic intermediate. A lower BDE translates to a lower activation energy for this process, enabling reactions to proceed under milder conditions, with lower catalyst loadings, and often at a much faster rate.[1][4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Profile of Aryl Iodides: The High-Reactivity Standard

Aryl iodides are often the electrophile of choice when high reactivity is paramount. Their utility is particularly pronounced in situations requiring mild conditions to preserve sensitive functional groups or in the synthesis of complex molecules where efficiency is critical.

Key Advantages:

  • High Reactivity: The weak C-I bond ensures rapid oxidative addition, often enabling reactions at or near room temperature.[5][6]

  • Lower Catalyst Loadings: Due to the facile catalytic turnover, reactions can frequently be performed with significantly less of the precious metal catalyst.[7]

  • Chemoselectivity: The pronounced reactivity difference allows for selective coupling at a C-I bond in the presence of C-Br or C-Cl bonds within the same molecule, a powerful tool in sequential functionalization.[1][8]

Potential Disadvantages:

  • Cost and Stability: Aryl iodides are generally more expensive and less stable (more sensitive to light and heat) than their bromide counterparts.

  • Catalyst Inhibition: In certain reactions, notably the Buchwald-Hartwig amination, the iodide anion generated during the catalytic cycle can act as an inhibitor by forming stable, off-cycle palladium-iodide complexes. This can lead to a counterintuitive reactivity order where Ar-Br is superior to Ar-I.[9][10][11]

  • Low-Temperature Inefficiency: With traditional catalyst systems like Pd(PPh₃)₄, aryl iodides have shown surprisingly poor reactivity at lower temperatures (~50 °C) in Suzuki-Miyaura couplings, a phenomenon attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[12]

Profile of 2-Bromo-1,3-bis(methoxymethyl)benzene: A Case Study in Steric Challenge

At first glance, 2-bromo-1,3-bis(methoxymethyl)benzene is a typical aryl bromide. However, its unique substitution pattern—two methoxymethyl groups positioned ortho to the bromine atom—presents a formidable steric challenge that dramatically alters its reactivity profile, setting it apart from simple aryl bromides and especially from aryl iodides.

Structural Impact:

  • Steric Hindrance: The two bulky ortho groups physically obstruct the palladium catalyst's approach to the C-Br bond. This significantly increases the activation energy for the oxidative addition step, making the substrate far less reactive than unhindered aryl bromides or iodides.[13][14]

  • Electronic Effects: The methoxymethyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the aromatic ring, though this effect is minor compared to the overwhelming steric factor.[15]

Consequences for Catalysis:

  • Forcing Conditions Required: To overcome the steric barrier, reactions involving this substrate typically demand more aggressive conditions: higher temperatures, longer reaction times, and higher catalyst loadings.

  • Specialized Ligand Systems: Standard phosphine ligands like PPh₃ are often ineffective. Successful coupling requires the use of modern, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs). These ligands are designed to form highly active, coordinatively unsaturated Pd(0) species that are more capable of accessing the hindered reaction site.[14][16]

Caption: Steric hindrance comparison for catalyst approach to the C-X bond.

Head-to-Head Performance Comparison

The choice between these substrates is a trade-off between reactivity, cost, and the specific demands of the synthetic target.

FeatureAryl Iodides (General)2-Bromo-1,3-bis(methoxymethyl)benzeneCausality & Rationale
Oxidative Addition Rate Very FastVery SlowThe lower C-I BDE and lack of steric hindrance favor aryl iodides. The strong C-Br bond and severe di-ortho steric clash impede the reaction for the bromo-substrate.[1][13]
Typical Temperature Room Temp to 80 °C80 °C to >130 °CHigher thermal energy is required to overcome the significant activation barrier imposed by steric hindrance.[14]
Catalyst Loading Low (e.g., < 1 mol%)High (e.g., 2-5 mol%)Inefficient catalytic turnover for the hindered substrate necessitates a higher concentration of the active catalyst to achieve a reasonable reaction rate.
Ligand Requirement Tolerant of various ligands, including simple ones like PPh₃.Requires specialized, bulky, electron-rich ligands (e.g., XPhos, SPhos, AntPhos).[14][16]Bulky ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is more sterically accessible and reactive towards hindered substrates.
Cost & Stability Higher cost, lower stability.Lower cost, higher stability.Iodine is less abundant and more expensive than bromine. C-I bonds are more susceptible to degradation.
Key Advantage High reactivity, mild conditions, chemoselectivity.Substrate stability, lower cost, provides a scaffold with ortho-functional handles.[15][17]The choice is driven by whether the priority is reaction efficiency or substrate cost and stability.
Primary Challenge Potential for catalyst inhibition in certain C-N couplings.[9]Overcoming extreme steric hindrance to achieve acceptable yields.The nature of the halide (Iodide) or the substitution pattern (di-ortho) presents the main obstacle.

Experimental Protocols

The following protocols illustrate the practical differences in setting up a Suzuki-Miyaura coupling for each class of substrate.

Protocol 1: Suzuki-Miyaura Coupling of a Generic Aryl Iodide (4-Iodotoluene)

  • Objective: To demonstrate a standard, efficient coupling under mild conditions.

  • Methodology:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

    • Add a degassed solvent mixture of dioxane and water (4:1, 5 mL).

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or GC-MS for consumption of the starting material.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1,3-bis(methoxymethyl)benzene

  • Objective: To perform a coupling on a sterically demanding substrate, requiring a specialized catalyst system and more forcing conditions.

  • Methodology:

    • In a glovebox, add 2-bromo-1,3-bis(methoxymethyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to a vial.

    • Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a bulky phosphine ligand, such as XPhos (0.08 mmol, 8 mol%).

    • Seal the vial, remove it from the glovebox, and add a degassed solvent such as toluene or CPME (5 mL) via syringe.

    • Heat the reaction mixture to 110-130 °C in a preheated oil bath and stir for 12-24 hours. Monitor the reaction progress carefully by GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[14][16]

Conclusion

The comparison between aryl iodides and 2-bromo-1,3-bis(methoxymethyl)benzene offers a compelling illustration of how fundamental principles of reactivity are modulated by specific molecular architecture. Aryl iodides remain the gold standard for reactions where speed, mild conditions, and high efficiency are the primary goals. Their utility, however, is tempered by higher cost and potential catalyst inhibition in specific contexts.

Conversely, 2-bromo-1,3-bis(methoxymethyl)benzene represents a class of sterically challenging substrates that demand a more sophisticated and forceful approach. While its inherent reactivity is low, the evolution of highly active catalyst systems based on bulky, electron-rich ligands has made its transformation not only possible but practical. The choice between these two classes of electrophiles is therefore not merely a question of "which is more reactive," but a strategic decision based on the interplay between steric hindrance, desired reaction conditions, substrate cost, and the specific capabilities of the chosen catalytic system.

References

  • Amatore, C., et al. (2006). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Journal of the American Chemical Society.
  • Bickelhaupt, F. M., et al. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Available at: [Link]

  • Amatore, C., & Jutand, A. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). Organometallics. Available at: [Link]

  • Hartwig, J. F., et al. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Senn, H. M., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]

  • Kostas, I. D., & Steele, B. R. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2016). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis. Available at: [Link]

  • Alami, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Tsvetkov, A. V., & Ananikov, V. P. (2013). Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. SciProfiles. Available at: [Link]

  • Singh, U. K., & Kumar, S. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen. Available at: [Link]

  • Adewuyi, A. (2024). A Review of the Catalysts System Used for Cross Coupling Reaction (Photo-Catalysts, Dual Catalysts, Pd, Fe and Nano-Particles). IEEE Xplore. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • LookChem. (n.d.). Benzene, 2-bromo-1,3-bis(methoxymethyl)-. LookChem. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Ghorai, M. K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, S., et al. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Cramer, C. J., & Schleyer, P. v. R. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. PubMed. Available at: [Link]

  • Hartwig, J. F., et al. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • Hu, Y., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organometallics. Available at: [Link]

  • Hartwig, J. F., & Mann, G. (1998). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Available at: [Link]

  • Cioffi, C., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Dalton Transactions. Available at: [Link]

  • Brainly. (2025). The table below shows the bond dissociation energies for Br₂ and I₂ at 298. Brainly. Available at: [Link]

  • Larrosa, I., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Papagiannakopoulos, P., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A. Available at: [Link]

  • Papagiannakopoulos, P., et al. (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. Available at: [Link]

  • Chang, S., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews. Available at: [Link]

  • van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

A Researcher's Guide to Leaving Groups in Bis(methoxymethyl)benzene Derivatives: A Comparative Analysis

In the intricate world of organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic selection of a leaving group can dictate the success or failure of a synthetic r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic selection of a leaving group can dictate the success or failure of a synthetic route. Bis(methoxymethyl)benzene derivatives are versatile building blocks, prized for their role in constructing complex molecular architectures.[1][2] The reactivity of these compounds in nucleophilic substitution reactions is critically dependent on the nature of the group displaced—the leaving group. This guide provides an in-depth comparative analysis of potential leaving groups for these benzylic systems, blending theoretical principles with practical, data-driven insights to inform experimental design.

The Theoretical Underpinning: What Makes a Good Leaving Group?

A leaving group, or nucleofuge, is the molecular fragment that detaches from the substrate during a nucleophilic substitution reaction.[3] The efficiency of this departure is paramount to the reaction's rate and overall yield. Three core principles govern the ability of a group to leave:

  • Stability of the Anion: The best leaving groups are those that are most stable on their own. This stability is directly related to the strength of their conjugate acid. Good leaving groups are weak bases, meaning their conjugate acids are strong.[3][4] A simple and effective way to predict leaving group ability is to compare the pKa values of the conjugate acids; a lower pKa signifies a stronger acid and thus a more stable conjugate base (the leaving group).[5]

  • Carbon-Leaving Group (C-X) Bond Strength: A weaker C-X bond is more easily broken, facilitating a faster reaction. For instance, among the halogens, the C-I bond is the weakest, making iodide an excellent leaving group.[6]

  • Polarizability: Larger, more polarizable atoms can better distribute the developing negative charge in the transition state, which lowers the activation energy and accelerates the reaction. This is another reason why iodide is a better leaving group than chloride.[6]

The benzylic position of bis(methoxymethyl)benzene derivatives adds a layer of complexity. The proximity to the benzene ring allows for the stabilization of a developing positive charge on the alpha-carbon through resonance.[7] This stabilization can favor reaction mechanisms with significant carbocationic character, such as the S_N1 pathway or an S_N2 pathway with a loose, S_N1-like transition state.

cluster_base Basicity & Stability cluster_physical Physical Properties LG_Ability Good Leaving Group Ability Weak_Base Weak Base (Stable Anion) Weak_Base->LG_Ability Strong_Conj_Acid Strong Conjugate Acid Strong_Conj_Acid->Weak_Base results in Low_pKa Low pKa Low_pKa->Strong_Conj_Acid indicates Weak_Bond Weak C-X Bond Weak_Bond->LG_Ability High_Polarizability High Polarizability High_Polarizability->LG_Ability

Factors influencing leaving group ability.

Performance Comparison of Common Leaving Groups

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Reactivity (Predicted)C-X Bond Strength (kJ/mol, approx.)Key Considerations
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14HighestN/AAn exceptionally reactive leaving group, often considered one of the best.[8] Its high cost may limit its use to small-scale or high-value syntheses.
Iodide-IHydroiodic Acid (HI)~ -10Very High~228Excellent leaving group due to the weak C-I bond and high stability of the I⁻ anion.[6][8]
Bromide-BrHydrobromic Acid (HBr)~ -9High~285A very common and effective leaving group, offering a good balance of reactivity and cost.[6][8]
Tosylate-OTsp-Toluenesulfonic Acid (TsOH)-2.8IntermediateN/AA solid, crystalline derivative that is easy to handle. Less reactive than halides like I⁻ and Br⁻ in some systems.[4][8]
Mesylate-OMsMethanesulfonic Acid (MsOH)-1.9IntermediateN/ASimilar to tosylate but smaller. Often used when steric hindrance is a concern.[8]
Chloride-ClHydrochloric Acid (HCl)~ -7Moderate~346A decent leaving group, but significantly less reactive than bromide or iodide due to the stronger C-Cl bond.[6][8]
Fluoride-FHydrofluoric Acid (HF)3.2Lowest~452A very poor leaving group for S_N reactions due to the exceptionally strong C-F bond.[3][4]
Hydroxide-OHWater (H₂O)15.7Very PoorN/AA terrible leaving group. Must be protonated with acid to form -OH₂⁺, which leaves as the stable molecule H₂O.[3]

Data compiled from multiple sources.[3][4][6][8][9]

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of different leaving groups on a bis(methoxymethyl)benzene scaffold, a comparative kinetic study using Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and reliable method. This protocol is adapted from established methodologies for monitoring nucleophilic substitution reactions.[8]

Objective: To compare the reaction rates of various 1,4-bis(X-methyl)benzene derivatives (where X = Cl, Br, I, OMs, OTs) with a common nucleophile.

Materials:

  • 1,4-Bis(chloromethyl)benzene

  • 1,4-Bis(bromomethyl)benzene

  • 1,4-Bis(iodomethyl)benzene

  • 1,4-Bis(mesyloxymethyl)benzene (prepared from 1,4-bis(hydroxymethyl)benzene)

  • 1,4-Bis(tosyloxymethyl)benzene (prepared from 1,4-bis(hydroxymethyl)benzene)

  • Sodium Azide (NaN₃) as the nucleophile

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher)

start Start: Prepare Reagents prep_sub Prepare stock solution of each substrate in DMSO-d6 start->prep_sub prep_nuc Prepare stock solution of NaN3 in DMSO-d6 start->prep_nuc mix Equilibrate substrate solution in NMR tube inside spectrometer prep_sub->mix inject Inject NaN3 solution and start acquisition immediately (t=0) prep_nuc->inject mix->inject acquire Acquire 1H NMR spectra at set time intervals (e.g., every 5 min) inject->acquire process Process spectra: Integrate benzylic CH2 peaks of reactant and product acquire->process plot Plot [Reactant] vs. Time to determine rate constants process->plot compare Compare rate constants to establish leaving group reactivity order plot->compare end End compare->end

Workflow for comparative kinetic analysis via NMR.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of each 1,4-bis(X-methyl)benzene derivative and sodium azide in DMSO-d₆ at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In an NMR tube, place 0.5 mL of the substrate solution. Place the tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 50°C).

  • Initiation and Data Acquisition: Acquire an initial spectrum (t=0) of the starting material. Quickly inject an equimolar amount (0.5 mL) of the sodium azide solution into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals. The disappearance of the starting material's benzylic proton signal and the appearance of the product's corresponding signal can be monitored.

  • Data Analysis: Process the spectra and integrate the relevant peaks. The concentration of the starting material at each time point can be calculated relative to an internal standard or the total concentration.

  • Kinetic Profile: Plot the concentration of the starting material versus time. From this data, the initial reaction rate or the rate constant (k) for each leaving group can be determined.

  • Comparison: The calculated rate constants will provide a quantitative comparison of the leaving group abilities under the specified reaction conditions. The expected order of reactivity is I > Br > OTs ≈ OMs > Cl.

Causality and Experimental Choices

  • Why DMSO? DMSO is a polar aprotic solvent that is excellent for S_N2 reactions. It solvates the cation (Na⁺) effectively, leaving the azide anion (N₃⁻) highly nucleophilic and reactive.

  • Why Azide? Sodium azide is a good nucleophile, soluble in DMSO, and the resulting azido group gives a distinct signal in the ¹H NMR spectrum, making product formation easy to track.

  • Why NMR? NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction mixture. It provides direct structural information and allows for the simultaneous measurement of reactant consumption and product formation.

Conclusion and Outlook

For researchers working with bis(methoxymethyl)benzene derivatives, the choice of leaving group is a critical parameter that must be optimized based on the desired reactivity, cost, and stability of the intermediate. The theoretical principles of anion stability and bond strength provide a strong predictive framework, which is largely corroborated by experimental data from analogous systems. For most applications, bromide and iodide offer a superior combination of high reactivity and accessibility. For reactions requiring extreme lability, triflate is the leaving group of choice, albeit at a higher cost. This guide provides the foundational knowledge and a practical experimental template for scientists to make informed decisions, accelerating the pace of discovery in drug development and materials science.

References

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-1, PPT-16. Available at: [Link].

  • Klančar, U. et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3582. Available at: [Link].

  • i. nucleophilic substitution. (2020). Available at: [Link].

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link].

  • 1,4-Bis(Methoxymethyl)Benzene: Your Go-To for Specialty Chemical Synthesis. (2026). Available at: [Link].

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube. Available at: [Link].

  • Leaving Groups. (2022). Chemistry LibreTexts. Available at: [Link].

  • Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. (2009). ResearchGate. Available at: [Link].

  • Preparation of Benzene Derivatives. Organic Chemistry Portal. Available at: [Link].

  • Schnadower, I. & Wipf, P. (2010). Recent advances in heterolytic nucleofugal leaving groups. Chemical Society Reviews, 39(1), 93-102. Available at: [Link].

  • Competition between SN2 and E2 Pathways in CN– + RI/RF Systems: Effects of Reactive Centers, Substitution, and Leaving Groups. (2025). The Journal of Physical Chemistry A. Available at: [Link].

  • The effect of the leaving group. ResearchGate. Available at: [Link].

  • 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link].

  • Chapter 17 Allylic and Benzylic Reactivity. Available at: [Link].

  • 1,4-bis(methoxymethyl)benzene (C10H14O2). PubChemLite. Available at: [Link].

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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2-Bromo-1,3-bis(methoxymethyl)benzene
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2-Bromo-1,3-bis(methoxymethyl)benzene
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